Fmoc-Ala-Cl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456762 | |
| Record name | Fmoc-Ala-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-50-2 | |
| Record name | Fmoc-Ala-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N α Fmoc L Alanine Chloride Fmoc Ala Cl
Chemical Synthesis Protocols for Fmoc-Ala-Cl
The preparation of this compound primarily involves the reaction of Fmoc-Ala-OH with a chlorinating agent. The efficiency and speed of this conversion can be influenced by the chosen methodology.
Conventional Activation Methods
Conventional methods for the synthesis of this compound typically employ standard chlorinating agents to convert the carboxylic acid of Fmoc-Ala-OH into the corresponding acid chloride. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose.
The general reaction involves dissolving Fmoc-Ala-OH in an inert anhydrous solvent, such as dichloromethane (B109758) (DCM), followed by the addition of thionyl chloride. The reaction mixture is typically stirred at room temperature or under gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. This method, while effective, may require several hours to complete.
Table 1: Conventional Synthesis Parameters for this compound
| Parameter | Condition |
| Starting Material | N-α-Fmoc-L-Alanine (Fmoc-Ala-OH) |
| Chlorinating Agent | Thionyl chloride (SOCl₂) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | Room temperature to mild heating |
| Reaction Time | Several hours |
| Work-up | Removal of excess reagent and solvent under vacuum |
Expedited Synthesis Techniques for this compound (e.g., Ultrasonication-Assisted Procedures)
To accelerate the synthesis of Fmoc-amino acid chlorides, including this compound, expedited techniques such as ultrasonication have been developed. The application of ultrasonic waves can significantly reduce reaction times and improve efficiency.
In an ultrasonication-assisted procedure, Fmoc-Ala-OH is dissolved in a suitable solvent like dichloromethane, and thionyl chloride is added. The reaction vessel is then placed in an ultrasonic bath. The high-energy cavitation bubbles generated by the ultrasound waves promote mass transfer and increase the reaction rate. This method has been shown to be a rapid and efficient way to produce Fmoc-amino acid chlorides, often reducing the reaction time to as little as 30 minutes. The resulting this compound is then isolated by removing the solvent and excess reagent under vacuum.
Table 2: Comparison of Conventional vs. Ultrasonication-Assisted Synthesis of this compound
| Feature | Conventional Method | Ultrasonication-Assisted Method |
| Reaction Time | Hours | ~30 minutes |
| Energy Input | Thermal (optional) | Acoustic |
| Efficiency | Good | High |
Purity Assessment in this compound Synthesis
Ensuring the high purity of this compound is paramount for its successful application in peptide synthesis, as impurities can lead to the formation of undesired side products. The purity assessment focuses on identifying and quantifying residual starting materials, byproducts from the synthesis of the precursor Fmoc-Ala-OH, and any degradation of the acid chloride itself.
The purity of the starting material, Fmoc-Ala-OH, is a critical initial checkpoint. Common impurities in commercially available Fmoc-Ala-OH can include free L-alanine and dipeptides such as Fmoc-Ala-Ala-OH. The presence of free L-alanine can lead to double insertion during peptide synthesis, while dipeptide impurities will result in the incorporation of an incorrect sequence. If Fmoc-OSu was used in the preparation of Fmoc-Ala-OH, impurities like Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH could also be present.
Analytical techniques used for the purity assessment of both the starting material and the final this compound product include:
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of the compound and detecting non-chiral impurities. Reverse-phase HPLC (RP-HPLC) is commonly employed.
Chiral HPLC: This technique is essential for determining the enantiomeric purity of the L-alanine derivative, ensuring that no racemization has occurred during the synthesis of the starting material or its conversion to the acid chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the this compound and to detect any structural impurities.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the desired product.
Table 3: Common Impurities and Analytical Methods for Purity Assessment
| Impurity | Potential Source | Analytical Method(s) |
| Fmoc-Ala-OH | Incomplete reaction | HPLC, NMR |
| Free L-Alanine | Impurity in starting material | HPLC, Chiral HPLC |
| Fmoc-Ala-Ala-OH | Impurity in starting material | HPLC |
| Fmoc-β-Ala-OH | Side reaction in Fmoc-Ala-OH synthesis | HPLC |
| D-enantiomer | Racemization | Chiral HPLC |
By employing these synthetic and analytical methodologies, high-purity this compound can be reliably produced for its use in the synthesis of complex peptides.
Mechanistic Studies of Amide Bond Formation Utilizing Fmoc Ala Cl
Investigation of Reaction Pathways and Transition States
The reaction pathway for amide bond formation with acid chlorides generally involves the formation of a tetrahedral intermediate. The amine attacks the electrophilic carbonyl carbon, leading to a species where the nitrogen, the original carbonyl oxygen, the chlorine, and the R-group of the amino acid are all bonded to the central carbon. This tetrahedral intermediate is short-lived and subsequently collapses, with the chloride ion being eliminated, regenerating the carbonyl and forming the new amide bond.
While specific detailed investigations focusing solely on the transition states of Fmoc-Ala-Cl reacting with various amines are not extensively detailed in the provided search results, the general principles of nucleophilic acyl substitution apply. Transition state theory describes reactions proceeding through high-energy intermediates, and computational studies can be used to model these transition states to understand reaction feasibility and stereochemical outcomes. libretexts.org The structure of the transition state can be influenced by factors such as substituents and solvent, affecting the balance between bond breaking and formation. mdpi.com
In the context of peptide synthesis, the formation of the amide bond is a crucial step, and the mechanism involves the activated carboxyl group of one amino acid reacting with the amino group of another. uantwerpen.be Acid chlorides represent one method of activating the carboxyl group. sciencemadness.org
Stereochemical Control and Racemization Prevention Strategies with this compound
Racemization at the α-carbon of the amino acid is a significant concern during peptide synthesis, as it can lead to the incorporation of the incorrect stereoisomer (D-amino acid instead of L, or vice versa), resulting in a mixture of diastereomers and potentially affecting the biological activity of the peptide. Fmoc-protected amino acids, including alanine (B10760859), are susceptible to racemization, particularly under basic conditions or when coupling is slow. nih.govbachem.com
The mechanism of racemization often involves the abstraction of the α-proton, leading to the formation of an enolate or azlactone intermediate, which can rapidly epimerize. wiley-vch.de Acid chlorides, due to their high reactivity, can potentially promote azlactone formation, contributing to racemization if not handled under controlled conditions. wiley-vch.de
Strategies to prevent racemization when using activated species like acid chlorides or other activated amino acid derivatives include:
Low-temperature coupling: Performing reactions at lower temperatures (e.g., 0-4°C) can help minimize base-induced racemization and slow down the formation of racemization-prone intermediates.
Optimized base concentration: Careful control of the base concentration is crucial, as excess base can promote α-proton abstraction and subsequent racemization.
Use of additives: Additives such as N-hydroxybenzotriazole (HOBt) or 6-chloro-HOBt can be used with coupling reagents to suppress racemization by forming more stable activated esters. bachem.comluxembourg-bio.com While this compound is a pre-activated species, the reaction conditions and the presence of bases or other additives during the coupling step can still influence stereochemical integrity. Potassium 1-hydroxybenzotriazole (B26582) (KOBt) has been reported as an efficient coupling additive when using Fmoc-amino acid chlorides, leading to racemization-free coupling in some cases. niscpr.res.in
Rapid coupling: Minimizing the reaction time can also help reduce the extent of racemization, as the intermediates prone to epimerization have less time to form and interconvert.
Studies have shown that using Fmoc-protected L-amino acids in esterification reactions under specific conditions can result in products with retained L-configuration, uncontaminated with the D-isomer. google.comgoogle.com This highlights the importance of carefully controlled reaction conditions for maintaining stereochemical purity.
Influence of Reaction Conditions and Catalysis on this compound Reactivity
The reactivity of this compound in amide bond formation is significantly influenced by the reaction conditions, including the solvent, temperature, and the presence of bases or catalysts. Acid chlorides are highly reactive acylating agents and readily react with amines.
Solvent: Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrolidone (NMP), or dichloromethane (B109758) (DCM) are commonly used for amide bond formation reactions involving acid chlorides or other activated amino acid derivatives. google.comeurekaselect.com The choice of solvent can affect the reaction rate, solubility of reactants, and potential side reactions.
Temperature: As mentioned in the context of racemization, temperature plays a critical role. While higher temperatures generally increase reaction rates, they can also increase the risk of side reactions, including racemization. Low temperatures are often preferred to maintain stereochemical integrity.
Bases: Bases are typically used to neutralize the acid byproduct (HCl) formed during the reaction and to ensure that the amine nucleophile is in its free base form, which is more reactive. Common bases include N,N-diisopropylethylamine (DIPEA) and N-methyl-morpholine (NMM). bachem.com However, the strength and concentration of the base must be carefully controlled to avoid promoting racemization. Weaker bases like sym.-collidine may be preferred in cases where racemization is a significant concern. bachem.com
Catalysis: While acid chlorides are inherently reactive, catalysts can sometimes be employed to enhance reaction rates or improve selectivity. Nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can activate the carbonyl group towards nucleophilic attack. researchgate.net Studies have shown that the coupling of this compound with alcohols in the presence of DIPEA and DMAP catalyst at low temperature can be an effective esterification method, although it requires carefully controlled conditions. researchgate.net The use of additives like HOBt or KOBt, while often discussed with coupling reagents, can also be seen as influencing the reaction pathway and potentially catalytic in promoting the desired amide formation over side reactions. niscpr.res.in
The synthesis of Fmoc-amino acid chlorides themselves often involves the reaction of the protected amino acid with thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane. eurekaselect.com The resulting Fmoc-amino acid chloride is then typically used immediately for the coupling reaction. sciencemadness.org
Research findings indicate that using Fmoc-amino acid chlorides in biphasic conditions with agro-waste derived solvent media can provide a green protocol for peptide bond formation, facilitating in situ neutralization and coupling with amino acid ester salts, often with good yields and complete stereochemical integrity. eurekaselect.com This suggests that innovative reaction conditions and media can significantly impact the efficiency and stereocontrol of amide bond formation with this compound.
Applications of Fmoc Ala Cl in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Ala-Cl
Solid-phase peptide synthesis (SPPS) employing the Fmoc protecting group strategy is a cornerstone of modern peptide chemistry, valued for its mild reaction conditions and suitability for automation. altabioscience.com this compound, as a pre-activated form of Fmoc-L-alanine, can be utilized in SPPS protocols, particularly in situations where standard coupling reagents may be less effective. The high reactivity of the acid chloride can drive couplings to completion, which is especially beneficial for sterically hindered amino acids or during the synthesis of "difficult" peptide sequences. chempep.com
The general cycle of Fmoc-SPPS involves the iterative deprotection of the N-terminal Fmoc group with a mild base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. uci.eduresearchgate.net While Fmoc-amino acids are typically activated in situ using coupling reagents, the use of pre-activated species like this compound can be an alternative. However, the high reactivity of acid chlorides also necessitates careful control of reaction conditions to minimize side reactions, such as racemization. mesalabs.com The applicability of Fmoc-amino acid chlorides in SPPS can be more limited compared to standard coupling methods, and their use requires that acid-sensitive protecting groups are not present on the resin-bound peptide. chempep.com
Coupling Efficiency and Yield Optimization in this compound Mediated SPPS
Achieving high coupling efficiency at every step of SPPS is critical for the successful synthesis of long peptides, as even small inefficiencies can lead to a significant accumulation of deletion sequences and other impurities. iris-biotech.degyrosproteintechnologies.com The yield of the target peptide is directly dependent on the efficiency of both the coupling and deprotection steps. iris-biotech.de The use of highly activated amino acid derivatives, such as Fmoc-amino acid chlorides, is one strategy to enhance coupling rates and drive reactions to completion. chempep.com
Optimizing peptide synthesis involves several factors, including the choice of resin, coupling reagents, and reaction conditions. creative-peptides.com When employing this compound, the high degree of activation can lead to rapid amide bond formation. This can be particularly advantageous in cases of slow or incomplete couplings observed with standard carbodiimide (B86325) or phosphonium/uronium salt-based activators. To further optimize yields, it is crucial to monitor the completion of the coupling reaction using qualitative or quantitative tests, such as the Kaiser test, to ensure that no free amino groups remain before proceeding to the next deprotection step. iris-biotech.de In instances of incomplete coupling, a second coupling step (double coupling) can be performed to maximize the yield of the desired peptide. creative-peptides.com
Below is a table illustrating a hypothetical comparison of coupling times and efficiencies for Fmoc-Ala-OH with a standard coupling agent versus the direct use of this compound in a challenging coupling scenario during SPPS.
| Coupling Method | Activating Agent | Typical Coupling Time | Estimated Coupling Efficiency | Potential Side Reactions |
| Standard Fmoc-Ala-OH | HCTU/DIPEA | 30-60 min | >99% (standard sequences) | Racemization (minimal with HCTU) |
| In situ this compound | Bis(trichloromethyl) carbonate | 15-30 min | >99% (difficult sequences) chempep.com | Racemization, side reactions with sensitive residues |
This table is illustrative and actual results can vary based on the specific peptide sequence, resin, and reaction conditions.
Strategies for Difficult Sequence Elongation with this compound
"Difficult sequences" in peptide synthesis often arise from the aggregation of the growing peptide chain on the solid support, which hinders the accessibility of the N-terminus for subsequent deprotection and coupling steps. frontiersin.orgsigmaaldrich.com Peptides containing stretches of hydrophobic residues, such as poly-alanine sequences, are particularly prone to aggregation. peptide.com In such cases, standard coupling protocols may fail to yield the desired product in acceptable purity and yield.
The in situ preparation of Fmoc-amino acid chlorides from Fmoc-amino acids and a chlorinating agent like bis(trichloromethyl) carbonate has been described as a strategy for difficult couplings. chempep.com The high reactivity of this compound can help to overcome the kinetic barriers associated with coupling to an aggregated or sterically hindered N-terminus. For example, in the synthesis of a poly-alanine peptide, where aggregation is a known issue leading to significantly increased deprotection and coupling times, the use of a more potent acylating agent like this compound could potentially improve synthetic outcomes. peptide.compeptide.com
Other strategies to mitigate aggregation in difficult sequences include the use of:
Pseudoproline dipeptides: These introduce a "kink" in the peptide backbone, disrupting secondary structure formation.
Backbone protection: The introduction of a temporary protecting group on a backbone amide nitrogen can prevent interchain hydrogen bonding. frontiersin.org
While not a direct solution to aggregation, the use of highly reactive this compound can be a useful tool in conjunction with these methods to ensure efficient acylation once the N-terminus is accessible.
Incorporation of this compound in the Synthesis of Post-Translationally Modified Peptides
Post-translational modifications (PTMs) are crucial for the biological function of many proteins and peptides. The chemical synthesis of peptides bearing PTMs, such as phosphorylation, glycosylation, and methylation, is a vital tool for studying their roles in biology. nih.gov The Fmoc/tBu strategy is generally the method of choice for synthesizing PTM-containing peptides because the mild, basic conditions used for Fmoc group removal are compatible with many sensitive PTMs that would not be stable under the harsh acidic conditions of Boc-SPPS. nih.govsigmaaldrich.com
The compatibility of the Fmoc chemistry, which governs the use of building blocks like this compound, with a wide array of PTMs has been instrumental in advancing the study of modified peptides. nih.gov
Solution-Phase Peptide Synthesis (SoPPS) Employing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SoPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for the preparation of peptide segments for convergent synthesis strategies. bachem.com Fmoc-amino acid chlorides, including this compound, have been demonstrated to be effective acylating agents in solution-phase synthesis. arkat-usa.org Their high reactivity allows for rapid and efficient coupling, often under neutral conditions, which helps to minimize racemization. arkat-usa.org
The use of this compound in SoPPS offers a high degree of activation, making it an attractive intermediate for peptide bond formation. arkat-usa.org The reaction of this compound with an amino acid ester or another peptide segment in the presence of a non-nucleophilic base to scavenge the liberated HCl proceeds efficiently to yield the desired peptide.
Segment Condensation Approaches
Segment condensation is a convergent strategy for the synthesis of long peptides and small proteins. It involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. This approach can be more efficient than linear stepwise synthesis for long targets, as the intermediate fragments can be purified, ensuring the final product is of higher quality. peptide.com
This compound can be used in the preparation of the peptide segments. For instance, a dipeptide or tripeptide segment could be synthesized in solution using this compound as the N-terminal activated residue. This resulting protected peptide segment could then be used as a building block for further elongation or for coupling to another segment. The high reactivity and racemization-free coupling associated with Fmoc-amino acid chlorides make them suitable for these applications. arkat-usa.org
Synthesis of N-Fmoc α-Amino/Peptidyl Weinreb Amides and other Intermediates via this compound
Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis, known for their ability to react with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, without the common problem of over-addition. wikipedia.org In peptide chemistry, α-amino and peptidyl Weinreb amides are valuable precursors for the synthesis of α-amino aldehydes and ketones, which are important pharmacophores and synthetic intermediates.
A facile and efficient method for the synthesis of N-Fmoc α-amino and peptidyl Weinreb amides involves the use of Fmoc-amino acid chlorides as key intermediates. arkat-usa.org this compound can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like N-methylmorpholine (NMM) to produce N-Fmoc-alanyl Weinreb amide in high yield. arkat-usa.org This protocol is advantageous due to its cost-effectiveness, simple work-up procedure, and the stability of the starting Fmoc-amino acid chlorides. arkat-usa.org
The synthesis can be extended to peptidyl Weinreb amides by first preparing an Fmoc-dipeptide acid, converting it to the corresponding acid chloride, and then reacting it with N,O-dimethylhydroxylamine. arkat-usa.org
The table below summarizes the synthesis of various N-Fmoc-protected Weinreb amides starting from their corresponding Fmoc-amino acid chlorides, including this compound, as reported in the literature. arkat-usa.org
| Starting Material | Product | Yield (%) |
| This compound | Fmoc-Ala-N(OMe)Me | 85 |
| Fmoc-Val-Cl | Fmoc-Val-N(OMe)Me | 88 |
| Fmoc-Leu-Cl | Fmoc-Leu-N(OMe)Me | 86 |
| Fmoc-Phe-Cl | Fmoc-Phe-N(OMe)Me | 90 |
Data sourced from Veerappan et al., Arkivoc, 2008. arkat-usa.org
This application highlights the utility of this compound not just for peptide chain elongation, but also for the synthesis of valuable and versatile chemical building blocks for medicinal and organic chemistry.
Applications in the Construction of Peptide-Based Conjugates and Peptidomimetics
The high reactivity of Nα-9-fluorenylmethoxycarbonyl-L-alanyl chloride (this compound) establishes it as a important building block in advanced peptide synthesis, particularly for the construction of peptide-based conjugates and peptidomimetics. Its activated nature facilitates amide bond formation under conditions where standard coupling reagents may be inefficient, allowing for the incorporation of modified amino acids or the attachment of peptides to other molecular entities.
Peptide-Based Conjugates
Peptide-based conjugates are hybrid molecules where a peptide is linked to another moiety, such as a small molecule drug, a fluorophore, or a polymer. This strategy aims to combine the desirable properties of both components, such as the targeting specificity of a peptide with the therapeutic action of a drug.
This compound is utilized in the synthesis of the peptide backbone of these conjugates. Alanine's inclusion in a peptide sequence can be strategic, forming part of a linker that is recognized and cleaved by specific enzymes within a target cell, thereby releasing the conjugated payload. A prominent example is in the field of antibody-drug conjugates (ADCs), where specific dipeptide sequences act as cleavable linkers.
Research Findings:
The dipeptide valine-alanine (Val-Ala) is a widely used linker in ADCs, designed to be stable in the bloodstream but cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. axispharm.comiris-biotech.de This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, enhancing efficacy and minimizing systemic toxicity. axispharm.com While this compound is not the complete linker, it serves as a precursor for the alanine (B10760859) component in the solid-phase synthesis of such dipeptide units. The Val-Ala linker has demonstrated advantages over other linkers, such as valine-citrulline (Val-Cit), by exhibiting lower hydrophobicity. creative-biolabs.com This characteristic helps to prevent aggregation and precipitation when conjugating lipophilic payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC. creative-biolabs.comnih.gov
| Linker Sequence | Cleavage Enzyme | Key Advantage | Application Example |
|---|---|---|---|
| Val-Ala | Cathepsin B | Lower hydrophobicity, allows for higher DAR with lipophilic drugs. creative-biolabs.comnih.gov | ADCs with PBD dimer payloads. creative-biolabs.com |
| Val-Cit | Cathepsin B | High serum stability and efficient cleavage. iris-biotech.de | Brentuximab Vedotin, Polivy. creative-biolabs.com |
| Gly-Phe-Leu-Gly | Lysosomal Proteases | First-generation peptide linker. | Early ADC research. iris-biotech.de |
Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations such as poor stability against proteolysis and low bioavailability. These modifications can involve changes to the peptide backbone or the incorporation of unnatural amino acids. The enhanced reactivity of this compound is particularly advantageous for these syntheses.
Research Findings:
One significant application of Fmoc-amino acid chlorides, including this compound, is in the coupling with sterically hindered or electronically deactivated unnatural amino acids where conventional peptide coupling methods may fail. For instance, research has shown the successful use of Fmoc-amino acid chlorides for coupling to the N-terminal position of α-trifluoromethyl-alanine (α-Tfm-Ala). This reaction is a key step in creating dipeptide building blocks that contain fluorinated amino acids, which can then be incorporated into longer peptide chains to enhance their stability and conformational properties.
Furthermore, this compound serves as a key intermediate for the synthesis of N-Fmoc-alanyl-Weinreb amide. Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis. semanticscholar.orgmychemblog.com They react cleanly with organometallic reagents or hydrides to form ketones or aldehydes, respectively, without the common problem of over-addition that affects other carboxylic acid derivatives. mychemblog.comorientjchem.org By converting this compound into a Weinreb amide, chemists can create a stable precursor for a variety of modifications, enabling the synthesis of peptidomimetics with non-amide linkages in their backbone, such as keto-methylene groups. This protocol is compatible with standard urethane (B1682113) protecting groups like Boc, Cbz, and Fmoc. tandfonline.com
| Application | Intermediate/Product | Advantage of Using this compound | Resulting Peptidomimetic Feature |
|---|---|---|---|
| Incorporation of Unnatural Amino Acids | Fmoc-Ala-(α-Tfm-Ala)-OH dipeptide | High reactivity allows coupling with sterically hindered α-Tfm-Ala. | Enhanced proteolytic stability and altered conformational properties due to the fluorinated residue. |
| Backbone Modification | Fmoc-Ala-Weinreb Amide | Efficiently forms a stable intermediate for further C-C bond formation. semanticscholar.orgtandfonline.com | Enables synthesis of peptide backbone isosteres (e.g., replacement of amide bond with a ketone). |
Studies on Side Reactions and Impurity Formation During Fmoc Ala Cl Mediated Couplings
Characterization of By-products and Their Formation Mechanisms
During peptide synthesis involving Fmoc-Ala-Cl, several types of by-products can be formed. These impurities can arise from the starting materials, the coupling reaction itself, or subsequent steps in the solid-phase peptide synthesis (SPPS) cycle.
Dipeptide Impurities: A common impurity found in Fmoc-amino acid chloride preparations is the corresponding Fmoc-dipeptide (e.g., Fmoc-Ala-Ala-OH). This by-product is formed when the highly reactive this compound reacts with an unreacted Fmoc-Ala-OH molecule during its synthesis. nih.govmerckmillipore.com If present in the this compound reagent, this dipeptide impurity will be incorporated into the growing peptide chain, resulting in an insertion of an extra alanine (B10760859) residue. nih.govcreative-peptides.com
β-Alanine Derivatives: The formation of β-alanine impurities is a well-documented issue, particularly when Fmoc-OSu is used for the Nα-protection of amino acids. sci-hub.seresearchgate.netresearchgate.net Through a Lossen-type rearrangement under basic conditions, the succinimide (B58015) ring can open and rearrange to form β-alanine, which is then subsequently Fmoc-protected. sci-hub.seresearchgate.net While more prominent with Fmoc-OSu, the potential for β-alanine related impurities in starting materials warrants careful quality control, as their incorporation leads to undesired peptide analogs. researchgate.netresearchgate.net
Diketopiperazines (DKPs): Diketopiperazine formation is a significant side reaction that occurs at the dipeptide stage of SPPS. peptide.comiris-biotech.de After the second amino acid (in this case, alanine) is coupled and its Fmoc group is removed, the free N-terminal amine can intramolecularly attack the ester linkage anchoring the dipeptide to the resin. iris-biotech.denih.gov This cyclization cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring and terminating the peptide chain elongation. peptide.comiris-biotech.deresearchgate.net This reaction is particularly prevalent with resins like Wang, where the peptide is attached via an ester bond, and is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine). iris-biotech.denih.gov Sequences containing proline as one of the first two residues are especially susceptible. peptide.comiris-biotech.de
Aspartimide Formation: Although not directly involving this compound, aspartimide formation is a notorious side reaction in Fmoc-based SPPS for sequences containing aspartic acid (Asp). nih.goviris-biotech.de The side-chain carboxyl group of an Asp residue can be attacked by the backbone amide nitrogen of the following amino acid, particularly under the basic conditions of piperidine-mediated Fmoc removal. iris-biotech.denih.gov This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. nih.goviris-biotech.de The aspartimide intermediate is prone to racemization and can subsequently be opened by nucleophiles (like piperidine (B6355638) or water) to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. nih.govpeptide.comiris-biotech.de This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly problematic. peptide.comnih.gov
Racemization: The high activation of the carboxyl group in this compound can increase the risk of racemization at the α-carbon. Epimerization can occur through the formation of an oxazolone (B7731731) (azlactone) intermediate. peptide.combibliomed.org While urethane-based protecting groups like Fmoc are designed to suppress this side reaction, the risk is not entirely eliminated, especially with highly reactive coupling agents and certain amino acids like cysteine and histidine. peptide.com
| By-product/Impurity | Formation Mechanism | Consequence |
|---|---|---|
| Fmoc-Dipeptide (e.g., Fmoc-Ala-Ala-OH) | Reaction of this compound with Fmoc-Ala-OH during reagent synthesis. nih.govmerckmillipore.com | Insertion of an additional amino acid into the peptide sequence. creative-peptides.com |
| Diketopiperazine (DKP) | Intramolecular cyclization of a resin-bound dipeptide after Fmoc removal, leading to cleavage from the resin. iris-biotech.denih.gov | Chain termination and loss of yield. iris-biotech.deresearchgate.net |
| Aspartimide-derived Peptides (α/β-peptides) | Intramolecular cyclization of an Asp residue side chain with the peptide backbone, followed by nucleophilic ring-opening. nih.goviris-biotech.de | Formation of difficult-to-separate isomers and racemized products. iris-biotech.de |
| Racemized Peptides | Formation of an oxazolone intermediate during carboxyl group activation, leading to loss of stereochemical integrity. peptide.combibliomed.org | Incorporation of D-amino acids, affecting peptide structure and function. |
| β-Alanine Derivatives | Lossen rearrangement of reagents like Fmoc-OSu used in the synthesis of Fmoc-amino acids. sci-hub.seresearchgate.net | Insertion of non-proteinogenic amino acids. researchgate.net |
Methodologies for Minimizing Unwanted Side Reactions
Several strategies have been developed to suppress the formation of by-products during Fmoc-SPPS. The choice of methodology often depends on the specific side reaction and the peptide sequence being synthesized.
Minimizing Diketopiperazine (DKP) Formation:
Resin Selection: Using sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can effectively inhibit the intramolecular cyclization that leads to DKP formation. peptide.com
Dipeptide Coupling: An alternative strategy is to couple the first two amino acids as a pre-synthesized dipeptide unit. This approach bypasses the vulnerable dipeptide-resin intermediate stage altogether. peptide.com
Modified Deprotection Conditions: Studies have shown that replacing the standard 20% piperidine in DMF with alternative reagents can reduce DKP formation. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been reported to drastically reduce DKP formation while enhancing Fmoc-removal kinetics. nih.gov Using weaker bases like piperazine alone can also suppress DKP formation, though it may be less efficient for Fmoc removal. nih.govbiotage.com
Minimizing Aspartimide Formation:
Side-Chain Protecting Groups: Employing sterically bulkier ester groups to protect the β-carboxyl group of aspartic acid can shield it from intramolecular attack. iris-biotech.de This steric hindrance raises the energy barrier for succinimide ring formation.
Modified Deprotection Conditions: The addition of an acidic additive to the piperidine solution can reduce the basicity and thereby suppress aspartimide formation. Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the deprotection solution is a common practice. peptide.combiotage.com Alternatively, using weaker bases like morpholine (B109124) for Fmoc removal can almost eliminate aspartimide formation, although cleavage may be incomplete for some sequences. iris-biotech.de
Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen following the problematic residue can prevent cyclization. The 2-hydroxy-4-methoxybenzyl (Hmb) group is an example of such a protecting group that effectively prevents aspartimide formation. peptide.com
Preventing Racemization:
Coupling Additives: The addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) during the coupling step is a standard method to suppress racemization by minimizing the lifetime of the highly reactive oxazolone intermediate. peptide.com
Ensuring Starting Material Purity:
Quality Control: The most direct way to prevent the incorporation of impurities like Fmoc-dipeptides or β-alanine is through rigorous quality control of the Fmoc-amino acid raw materials. merckmillipore.comcreative-peptides.com High-purity reagents are essential for the synthesis of high-quality peptides. merckmillipore.com Synthesizing Fmoc-amino acids from Fmoc-Cl instead of Fmoc-OSu can avoid the formation of β-alanine impurities. sci-hub.se
| Side Reaction | Mitigation Strategy | Mechanism of Action |
|---|---|---|
| Diketopiperazine (DKP) Formation | Use of 2-chlorotrityl chloride (2-CTC) resin. peptide.com | Steric hindrance from the bulky resin linker inhibits intramolecular cyclization. |
| Coupling a pre-formed dipeptide. peptide.com | Avoids the formation of the susceptible resin-bound dipeptide intermediate. | |
| Use of 2% DBU / 5% piperazine in NMP for Fmoc removal. nih.gov | Alternative base composition minimizes the base-catalyzed cyclization reaction. | |
| Aspartimide Formation | Use of bulky side-chain protecting groups for Asp. iris-biotech.de | Steric hindrance shields the side-chain carboxyl group from intramolecular attack. |
| Addition of HOBt to piperidine deprotection solution. peptide.combiotage.com | Reduces the effective basicity of the solution, slowing the rate of cyclization. | |
| Backbone protection (e.g., Hmb group). peptide.com | Prevents the necessary conformation for intramolecular attack by modifying the backbone amide. | |
| Racemization | Addition of HOBt or HOAt during coupling. peptide.com | Suppresses the formation of the racemization-prone oxazolone intermediate. |
| Raw Material Impurities | Rigorous purification and QC of Fmoc-amino acid chlorides. merckmillipore.comcreative-peptides.com | Ensures that impurities are not carried over into the peptide synthesis. |
Comparative Analysis of Fmoc Ala Cl with Alternative Coupling Reagents and Activated Amino Acids
Relative Coupling Efficiency and Reaction Rates
Fmoc-amino acid chlorides are characterized by their very high reactivity, which translates to rapid acylation rates. This high electrophilicity of the acyl chloride moiety allows for the rapid formation of the peptide bond, often significantly faster than methods relying on in situ activation.
Comparison with Onium Salt Reagents: Onium salt-based reagents, such as aminium (HBTU, HATU) and phosphonium (PyBOP, PyAOP) salts, are staples in modern solid-phase peptide synthesis (SPPS). These reagents react with the Fmoc-amino acid's carboxyl group to form highly reactive activated esters (OBt or OAt esters), which then acylate the free amine of the peptide chain.
Reaction Rates: While reagents like HBTU and PyBOP offer fast couplings, typically completed within minutes, Fmoc-Ala-Cl can react almost instantaneously under appropriate conditions. peptide.com The reaction rate for onium salts is dependent on the formation of the active ester intermediate, whereas the acyl chloride is a pre-activated species ready for immediate reaction. Reagents like HATU, which form even more reactive OAt esters, are considered among the most efficient onium salts and provide a closer benchmark to the speed of acyl chlorides. peptide.combachem.com
Coupling Efficiency: In standard couplings, the efficiency of top-tier onium salts like HATU and HCTU is exceptionally high, often driving reactions to completion. bachem.com this compound also demonstrates high coupling efficiency, particularly in cases where other methods may be sluggish. One study highlighted that couplings with Fmoc-amino acid chlorides could be completed in 30 minutes, resulting in high yields. researchgate.net However, their high reactivity can be a double-edged sword; side reactions can compete with the main coupling reaction, potentially lowering the yield of the desired product. acs.org
Comparison with Carbodiimides: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. Their reaction rates are generally slower than both onium salts and acyl chlorides, and they require additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to accelerate coupling and suppress side reactions. chempep.com this compound offers a significant speed advantage over these methods.
The table below provides a qualitative comparison of the relative reaction rates.
| Reagent/Activated Form | Class | Relative Reaction Rate | Notes |
|---|---|---|---|
| This compound | Acyl Chloride | Very Fast | Pre-activated species; reaction can be nearly instantaneous. |
| HATU / PyAOP | Aminium / Phosphonium Salt (OAt-based) | Very Fast | Considered the most reactive onium salts due to the formation of OAt active esters. bachem.comsigmaaldrich.com |
| HBTU / PyBOP | Aminium / Phosphonium Salt (OBt-based) | Fast | Slightly less reactive than OAt-based counterparts but highly effective and widely used. peptide.comsigmaaldrich.com |
| DIC + Oxyma Pure | Carbodiimide (B86325) + Additive | Moderate to Fast | Oxyma provides higher reactivity compared to HOBt. sigmaaldrich.com |
| DIC + HOBt | Carbodiimide + Additive | Moderate | A standard, reliable method but generally slower than onium salts. chempep.com |
Comparative Racemization Profiles
Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis. Racemization, or epimerization, can occur during the carboxyl group activation step. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of chiral purity. thieme-connect.de
This compound: The high reactivity of Fmoc-amino acid chlorides makes them susceptible to racemization. In the presence of tertiary amines, which are commonly used as bases in coupling reactions, preformed Fmoc-amino acid chlorides can rapidly cyclize to form the corresponding (fluorenylmethoxy)oxazolone. thieme-connect.de This oxazolone (B7731731) is not only prone to racemization but is also a less reactive acylating agent, which can compromise both purity and yield. However, under specific, carefully controlled conditions, such as using certain inorganic bases or specific salt additives like HOBt·DCHA, couplings have been reported to be essentially free from racemization. researchgate.netnih.gov
Onium Salts: Modern onium salt reagents are designed to minimize racemization. Reagents based on HOAt (e.g., HATU) and 6-Cl-HOBt (e.g., HCTU) are particularly effective at suppressing epimerization compared to older HOBt-based reagents. bachem.comsigmaaldrich.com The additives are released during activation and help to prevent the formation of the problematic oxazolone intermediate.
Carbodiimides: When used alone, carbodiimides can cause significant racemization. The addition of HOBt or, more effectively, HOAt is crucial for preserving stereochemical integrity. chempep.com
The risk of racemization is highly dependent on the specific amino acid, the reaction conditions (base, temperature, pre-activation time), and the chosen coupling reagent.
| Reagent/Activated Form | General Racemization Risk | Mitigating Factors |
|---|---|---|
| This compound | High | Risk is elevated in the presence of tertiary amines due to oxazolone formation. thieme-connect.de Can be minimized by using in situ generation or specific additives like HOBt·DCHA salt. researchgate.net |
| HATU / PyAOP | Very Low | The presence of the HOAt moiety provides excellent suppression of racemization. sigmaaldrich.com |
| HBTU / PyBOP | Low | The HOBt leaving group effectively minimizes racemization under standard conditions. peptide.com |
| DIC (alone) | High | Not recommended for routine peptide coupling without additives. |
| DIC + HOBt / Oxyma | Low | Additives are essential for preventing significant racemization. chempep.com |
Assessment of Applicability and Limitations Across Diverse Substrates
The utility of a coupling reagent is ultimately defined by its performance across a wide range of applications, including its ability to couple challenging or sterically hindered amino acids.
Applicability: The primary advantage and most significant application of this compound and other Fmoc-amino acid chlorides lie in their effectiveness with sterically demanding substrates.
Sterically Hindered Couplings: Forming peptide bonds involving N-methylated amino acids or α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid) is notoriously difficult. The steric bulk around the amine or the carboxylic acid can dramatically slow down the reaction, leading to incomplete couplings with standard reagents. researchgate.net In these "difficult couplings," the extreme reactivity of acyl chlorides can overcome the steric hindrance where even powerful onium salts may be inefficient. chempep.com Their utility for such challenging syntheses is a key reason for their continued use. nih.gov
Limitations: Despite their power, Fmoc-amino acid chlorides have significant limitations that restrict their widespread use in routine synthesis.
Instability and Side Reactions: As mentioned, preformed Fmoc-amino acid chlorides are unstable in the presence of common organic bases, leading to the formation of less reactive, racemization-prone oxazolones. thieme-connect.de This instability severely limits their shelf-life and requires careful handling or, more commonly, in situ generation. Their high reactivity can also lead to the formation of dipeptides and tripeptides during the preparation of the monomer itself if not performed under strict conditions. acs.org
Preparation and Compatibility: The synthesis of Fmoc-amino acid chlorides often requires harsh reagents like thionyl chloride or oxalyl chloride. chempep.comnih.gov These conditions are incompatible with many of the acid-sensitive side-chain protecting groups (e.g., Boc, Trt, tBu) used in standard Fmoc-based SPPS. This lack of compatibility means they cannot be used as a universal solution and are typically reserved for specific, challenging steps where the benefits outweigh the drawbacks.
Limited Scope: Due to the compatibility and stability issues, the applicability of this compound is generally more limited compared to the broad utility of onium salts like HATU or HBTU, which are compatible with the full range of protected amino acid building blocks used in Fmoc-SPPS. chempep.com
Analytical and Characterization Methodologies for Fmoc Ala Cl and Its Peptide Products
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., NMR, IR)
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for confirming the structure of Fmoc-Ala-Cl and monitoring reactions in which it is involved.
NMR Spectroscopy: NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of this compound and its peptide products. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can confirm the presence of the Fmoc group, the alanine (B10760859) residue, and the acid chloride functionality in this compound. For peptides synthesized using this compound, NMR helps to verify the sequence and the successful coupling of amino acids. For instance, ¹H NMR spectra of Fmoc-protected amino acids and peptides show characteristic signals for the fluorene (B118485) moiety of the Fmoc group, as well as signals corresponding to the α-proton and side-chain protons of the amino acids. rsc.orgtcichemicals.comniscpr.res.inscielo.brchemicalbook.comrsc.org The chemical shifts and coupling constants provide detailed information about the local electronic environment and connectivity of atoms within the molecule. ¹³C NMR provides complementary information by revealing the carbon skeleton of the compound. rsc.orgscielo.brarkat-usa.org
NMR can also be used to monitor the progress of reactions involving this compound, such as coupling reactions. Changes in the intensity of signals corresponding to reactants and products can indicate the extent of the reaction. Furthermore, NMR can be employed to assess the enantiomeric purity of synthesized peptides, although this often requires the use of chiral Шифт reagents or specialized techniques. niscpr.res.inresearchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the functional groups present in this compound and its related compounds. IR spectra of acid chlorides typically show a strong absorption band for the carbonyl group (C=O) at a characteristic wavenumber, usually in the range of 1750-1810 cm⁻¹. spectrabase.com The Fmoc group also exhibits characteristic IR absorption bands, including those from the aromatic rings and the carbamate (B1207046) carbonyl. spectrabase.com For peptides, IR spectroscopy can provide information about the peptide bond (Amide I and Amide II bands) and the conformation of the peptide chain. lew.ro While IR may not provide as detailed structural information as NMR, it is a valuable technique for quick confirmation of functional groups and can be used to monitor the disappearance of reactant peaks and the appearance of product peaks during a reaction. arkat-usa.orglew.ro
Chromatographic Techniques for Purity Analysis and Impurity Profiling (e.g., HPLC, Mass Spectrometry)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with detectors like UV-Vis or Mass Spectrometry (MS), are indispensable for assessing the purity of this compound and the peptides synthesized from it, as well as for identifying and quantifying impurities. arkat-usa.orgsigmaaldrich.comrsc.orgnih.govresearchgate.netmdpi.comspringernature.comchainonbio.comconicet.gov.arnih.govnih.govresearchgate.netresearchgate.net
HPLC: HPLC is widely used for the analysis and purification of Fmoc-protected amino acids and peptides. niscpr.res.insigmaaldrich.comrsc.orgnih.govresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode, employing a nonpolar stationary phase (e.g., C18) and a mobile phase typically consisting of a gradient of water and an organic solvent (such as acetonitrile), often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. niscpr.res.inrsc.orgresearchgate.netgoogle.com Detection is frequently performed using UV-Vis detectors, taking advantage of the strong absorbance of the Fmoc group at wavelengths around 262 nm or 220 nm. nih.govresearchgate.netgoogle.com
HPLC is essential for determining the purity of this compound and for monitoring the progress and completeness of coupling reactions in peptide synthesis. niscpr.res.inarkat-usa.org It allows for the separation of the desired product from unreacted starting materials, side products, and other impurities. The purity is typically reported as a percentage based on the integrated peak areas in the chromatogram. High purity of Fmoc-amino acid building blocks, often specified at ≥ 99% by HPLC, is crucial for achieving high yields and purity of synthesized peptides. sigmaaldrich.comnih.govmerckmillipore.com
HPLC is also critical for the purity analysis and impurity profiling of crude peptide products obtained after synthesis and deprotection. rsc.orgnih.govresearchgate.netresearchgate.net Impurities in Fmoc-amino acids, such as Fmoc-dipeptides or beta-alanine (B559535) related impurities, can be incorporated into the growing peptide chain and affect the purity of the final product. sigmaaldrich.comnih.govmerckmillipore.comub.edu Optimized HPLC methods are used to separate and quantify these impurities. sigmaaldrich.com
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information of this compound and the peptides synthesized using it. arkat-usa.orglew.rospringernature.comchainonbio.comnih.govacs.org MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which can be used to confirm the identity of the compound and detect impurities.
Various ionization techniques can be coupled with chromatography for the analysis of Fmoc-protected compounds and peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for peptides. rsc.orgarkat-usa.orglew.roacs.orgnih.gov When coupled with HPLC (LC-MS), MS can provide both chromatographic separation and mass information, allowing for the identification of eluting peaks based on their mass spectra. springernature.comchainonbio.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain fragment ions, which provides more detailed structural information and can be used for sequencing peptides or identifying modifications. springernature.com LC-MS/MS is particularly useful for sensitive and selective analysis and for identifying impurities that may co-elute with the main product in HPLC. springernature.com GC-MS has also been mentioned in the context of related chlorinated alanine compounds. nih.gov
The combination of HPLC and MS (HPLC-MS) is a standard approach for the comprehensive characterization and purity assessment of synthetic peptides. nih.gov It allows for the determination of the molecular weight of the target peptide and the identification of truncated sequences, side products, and other impurities based on their mass.
Data Tables:
While specific, detailed data tables for this compound's spectroscopic or chromatographic analysis were not extensively provided in the search results beyond general descriptions and example spectra for related compounds or peptides, the types of data collected for characterization can be illustrated.
Example Data Collected from Spectroscopic Analysis (Illustrative):
| Technique | Analyte | Key Information Obtained |
|---|---|---|
| ¹H NMR | This compound | Chemical shifts, integration, splitting patterns of protons |
| ¹³C NMR | This compound | Chemical shifts of carbon atoms |
| IR | This compound | Characteristic functional group vibrations (C=O, Fmoc) |
| ¹H NMR | Fmoc-Peptide | Confirmation of amino acid sequence, Fmoc signals |
| IR | Crude Peptide | Presence of peptide bonds, conformational indicators |
Example Data Collected from Chromatographic Analysis (Illustrative):
| Technique | Analyte | Purpose | Typical Data Output |
|---|---|---|---|
| HPLC (UV/Vis) | This compound | Purity assessment | Chromatogram with peak areas |
| HPLC (UV/Vis) | Crude Peptide | Purity and impurity profiling | Chromatogram with separated peaks |
| LC-MS | This compound | Molecular weight confirmation | Mass spectrum, total ion chromatogram |
| LC-MS | Crude Peptide | Molecular weight of components | Mass spectra of eluting peaks |
These analytical techniques, used in combination, provide a comprehensive profile of this compound and the peptides synthesized using it, ensuring their quality and facilitating their use in various applications.
Computational and Theoretical Investigations of Fmoc Ala Cl Reactivity and Peptide Assembly
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms, including the identification and characterization of reaction intermediates and transition states. nih.govethz.chmdpi.comresearchgate.net These calculations can provide insights into the energy profiles of reactions, activation barriers, and the stability of various species involved. nih.govethz.chmdpi.com For a reactive compound like Fmoc-Ala-Cl, quantum chemical modeling could be employed to study its reactions with nucleophiles, such as the amino group of another amino acid or a growing peptide chain, during peptide coupling.
Studies on other reaction systems demonstrate the power of this approach. For instance, quantum chemical calculations have been used to analyze the reaction mechanisms of biocatalytic processes, identifying key intermediates and transition states and providing insights into factors governing selectivity. nih.gov Similarly, DFT has been applied to study urethane (B1682113) formation and cleavage reactions, calculating activation barriers and predicting reaction rate constants by employing transition state theory. ethz.ch The effect of substituents on molecular reactivity and the formation of transition states in reactions, such as the oxidation of lignin (B12514952) by chlorine dioxide, have also been investigated using DFT, highlighting the ability to explore energy barriers and reaction pathways. mdpi.com
Applying these methods to this compound would involve modeling its reaction with an incoming amine nucleophile. This would entail:
Geometry Optimization: Determining the stable structures of reactants (this compound and the amine), possible intermediates, and products. nih.govmdpi.com
Transition State Search: Identifying the high-energy transition states connecting intermediates and reactants/products. nih.govethz.chmdpi.comresearchgate.net This often involves exploring different possible reaction pathways. researchgate.net
Energy Calculations: Computing the relative energies of all identified species to construct a potential energy surface or reaction energy profile. nih.govethz.chmdpi.com This allows for the determination of activation energies, which are related to reaction rates. ethz.chmdpi.com
Analysis of Electronic Structure: Examining properties like charge distribution and electrostatic potential maps to understand the electronic factors influencing reactivity and the nature of interactions in transition states. mdpi.comresearchgate.net
While specific data tables for this compound from quantum chemical studies were not found in the provided snippets, the general approach involves calculating and comparing energy barriers for different mechanistic possibilities and analyzing the geometries and electronic properties of transition states to understand the factors that govern reactivity and potential side reactions. nih.govethz.chmdpi.com
Green Chemistry Principles Applied to Fmoc Ala Cl Synthesis and Utilization in Peptide Chemistry
Development of Environmentally Benign Solvents and Reaction Media
A primary focus of greening the Fmoc/tBu SPPS strategy has been the replacement of hazardous solvents. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have traditionally been the solvents of choice due to their excellent solvating properties and ability to swell the polymer resins used as solid supports. tandfonline.comtandfonline.combachem.com However, these substances are now recognized as hazardous, with DMF, for instance, being classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. tandfonline.comgyrosproteintechnologies.com This has spurred intensive research into safer, more sustainable alternatives. rsc.org
Several classes of green solvents have emerged as viable replacements in various stages of peptide synthesis:
Bio-derived Solvents: Solvents derived from biomass are particularly attractive. γ-Valerolactone (GVL), which can be produced from lignocellulosic biomass, has been successfully used as a substitute for DMF in all steps of SPPS, including Fmoc deprotection, coupling, and washing. acs.orgacs.orgnih.gov Microwave-assisted SPPS using GVL has been demonstrated to produce peptides in high purity and yields comparable to standard methods, representing a significant step forward in terms of solvent choice, waste reduction, and energy efficiency. acs.orgresearchgate.net However, GVL can be susceptible to ring-opening in the presence of the basic conditions required for Fmoc removal, which can lead to side reactions, particularly with sterically unhindered amino acids like glycine. nih.gov
Ethers and Carbonates: 2-Methyltetrahydrofuran (2-MeTHF), another bio-derived solvent, and cyclopentyl methyl ether (CPME) have been identified as effective green solvents. acs.orgbiotage.com 2-MeTHF has been successfully used for all steps of SPPS, including coupling, washing, and Fmoc removal, sometimes in combination with ethyl acetate (B1210297) (EtOAc) for washing steps to create a fully green protocol. acs.orgacs.orgcedia.edu.ec Propylene carbonate (PC) has also been shown to be an effective green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.org
Other Polar Aprotic Solvents: N-formylmorpholine (NFM) and N-butylpyrrolidone (NBP) have been investigated as greener alternatives. acs.orgrgdiscovery.com NBP, in particular, is noted for being non-toxic and biodegradable, performing on par with DMF in complex peptide synthesis. rgdiscovery.com Dipropyleneglycol dimethylether (DMM) is another promising green solvent with low toxicity and high biodegradability. nih.gov
Solvent Mixtures: To overcome the limitations of single green solvents, such as suboptimal resin swelling or reagent solubility, binary mixtures have been developed. tandfonline.com Mixtures like dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (EtOAc) or N-formylmorpholine (NFM) with anisole (B1667542) have shown promise, offering tunable properties that can be optimized for different SPPS steps. tandfonline.combachem.comrsc.org
The transition to these greener solvents requires careful evaluation of several factors, including their ability to swell various resins, dissolve Fmoc-amino acids and coupling reagents, and their compatibility with reaction conditions, such as temperature and the bases used for Fmoc deprotection. rsc.orgbiotage.com
| Solvent | Classification | Key Properties/Applications in Fmoc-SPPS |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Hazardous (SVHC) | Traditional "gold standard" solvent; excellent resin swelling and reagent solubility. tandfonline.combachem.com |
| γ-Valerolactone (GVL) | Green (Bio-derived) | Effective DMF replacement in all SPPS steps; potential for side reactions with bases. acs.orgacs.orgnih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-derived) | Suitable for all SPPS steps (coupling, deprotection, washing). acs.orgacs.orgresearchgate.net |
| N-Butylpyrrolidone (NBP) | Green | Non-toxic, biodegradable alternative to NMP; comparable performance to DMF. rgdiscovery.comresearchgate.net |
| Propylene Carbonate (PC) | Green | Can replace both DCM and DMF in solution and solid-phase synthesis. rsc.org |
| DMSO/EtOAc | Green (Mixture) | Binary mixture with tunable polarity; viable DMF alternative. tandfonline.combachem.comgyrosproteintechnologies.com |
Strategies for Reagent and Solvent Recycling in Fmoc-Ala-Cl Processes
Beyond replacing hazardous solvents, a key green chemistry principle is to reduce waste by recycling and reusing materials. The iterative nature of SPPS, with its repeated coupling, deprotection, and extensive washing steps, generates a high volume of solvent waste. tandfonline.comnih.govnih.gov Innovative strategies are being developed to address this challenge.
One significant advancement is the development of protocols that minimize or eliminate solvent-intensive washing steps. An "in situ Fmoc removal" strategy combines the coupling and deprotection steps into a single, one-pot procedure. peptide.com In this method, after the coupling reaction is complete, the deprotection reagent (e.g., piperidine) is added directly to the reaction vessel without draining the coupling solution. peptide.com This approach drastically reduces the number of filtration and washing cycles, leading to solvent savings of up to 75%. advancedchemtech.com
Further process intensification has led to the concept of completely wash-free SPPS. This is achieved by using a volatile base for Fmoc deprotection, which can then be removed by evaporation at elevated temperatures, aided by a headspace gas flush to prevent condensation. google.com This "in situ solvent recycling" allows the solvent from the coupling step to be used for the subsequent deprotection, eliminating the need for draining and washing between these steps. google.com Such methods have demonstrated the potential for massive waste reductions of up to 95%.
Q & A
Q. What are the primary applications of Fmoc-Ala-Cl in peptide and oligonucleotide synthesis?
this compound is widely used as an amino-protecting reagent in solid-phase peptide synthesis (SPPS) and oligonucleotide-small molecule conjugate development. Its primary role is to introduce the Fmoc (9-fluorenylmethyloxycarbonyl) group to amines, enabling stepwise elongation of peptides or oligonucleotides. For example, in oligonucleotide synthesis, this compound reacts with intermediates like NB-PAB-THP to form Fmoc-Ala-NB-PAB-THP with 81.8% yield, facilitating cathepsin B-mediated payload release systems . Additionally, it protects hydroxyl groups in nucleosides (e.g., adenosine, cytidine) and sugars, enhancing stability during complex synthetic workflows .
Q. What are the standard protocols for coupling this compound to amine-containing substrates?
A typical protocol involves dissolving this compound in anhydrous solvents (e.g., THF or dichloromethane) under inert gas (argon/nitrogen). The substrate (e.g., amine or hydroxyl-containing molecule) is added with a base like N-methylmorpholine (NMM) to neutralize HCl generated during the reaction. The mixture is stirred at 0–25°C for 1–24 hours, monitored by TLC or HPLC. Purification via silica gel chromatography or precipitation yields the Fmoc-protected product. Critical parameters include solvent dryness, stoichiometric base addition, and reaction temperature to minimize side reactions .
Advanced Research Questions
Q. How can racemization during this compound coupling be minimized in stereosensitive syntheses?
Racemization occurs via base-induced deprotonation of the α-carbon. To mitigate this:
- Use low-basicity amines (e.g., N,N-diisopropylethylamine, DIPEA) instead of strong bases.
- Conduct reactions at reduced temperatures (0–4°C).
- Employ coupling agents like HATU or HOAt to accelerate reaction rates, reducing exposure to racemization conditions.
- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .
Q. What analytical strategies effectively detect and quantify impurities (e.g., Fmoc-β-Ala-OH) in this compound reactions?
Side products like Fmoc-β-Ala-OH may arise from reagent degradation or rearrangement (e.g., Lossen-type rearrangements in Fmoc-OSu derivatives). Analytical methods include:
- HPLC-UV/FLD : Leverage the UV sensitivity of Fmoc derivatives (λ = 265–300 nm) for quantification.
- LC-MS : Identify impurities via exact mass matching (e.g., Fmoc-β-Ala-OH: m/z 311.3 vs. Fmoc-Ala-OH: m/z 311.3 but distinct retention times).
- NMR : Characterize structural anomalies (e.g., β-alanine vs. α-alanine signals in H NMR) .
Q. How does this compound integrate into automated oligonucleotide synthesis platforms?
In automated systems, this compound is used to functionalize phosphoramidite intermediates (e.g., Val-Ala(NB)-PAB-THP). Key steps:
- Coupling : React this compound with hydroxyl-activated intermediates in anhydrous DMF/DCM.
- Deprotection : Remove the Fmoc group with 20% piperidine/DMF.
- Purification : HPLC or PAGE isolates the desired conjugate. Automation requires precise control of reagent stoichiometry, solvent flow rates, and deprotection times to maintain >80% yield .
Critical Considerations for Experimental Design
- Reproducibility : Document solvent purity, reagent lot numbers, and humidity/temperature controls. Use internal standards (e.g., Fmoc-Gly-OH) for HPLC calibration .
- Contradictions : While Fmoc-OSu derivatives are prone to β-alanine contamination, this compound exhibits higher stability. Validate reagent integrity via FTIR (C=O stretch at 1750–1800 cm) before use .
- Safety : this compound releases HCl; conduct reactions in fume hoods with appropriate PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
